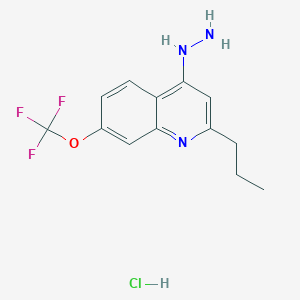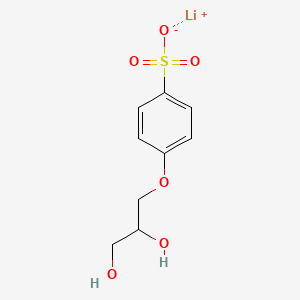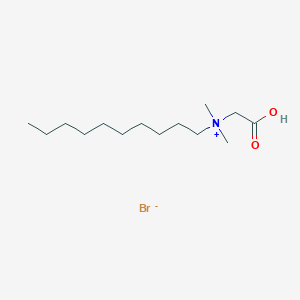
N,N'-Hexamethylenebis(2-chlorobenzylamine) dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Hexamethylenebis(2-chlorobenzylamine) dihydrochloride is a chemical compound with the molecular formula C20H26Cl2N2.2HCl and a molecular weight of 438.30 g/mol . It is also known by other names such as Benzylamine, N,N’-hexamethylenebis(2-chloro-, dihydrochloride . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of N,N’-Hexamethylenebis(2-chlorobenzylamine) dihydrochloride involves the reaction of hexamethylenediamine with 2-chlorobenzyl chloride in the presence of a suitable solvent and catalyst . The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. The product is then purified through recrystallization or other suitable methods to obtain the dihydrochloride salt.
Analyse Des Réactions Chimiques
N,N’-Hexamethylenebis(2-chlorobenzylamine) dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups using appropriate reagents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and other products.
Applications De Recherche Scientifique
N,N’-Hexamethylenebis(2-chlorobenzylamine) dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N,N’-Hexamethylenebis(2-chlorobenzylamine) dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparaison Avec Des Composés Similaires
N,N’-Hexamethylenebis(2-chlorobenzylamine) dihydrochloride can be compared with other similar compounds, such as:
2-Chlorobenzylamine: This compound has a similar structure but lacks the hexamethylene bridge, making it less complex.
N,N’-Bis(o-chlorobenzyl)hexamethylenediamine: This compound is structurally similar but may have different chemical and biological properties.
The uniqueness of N,N’-Hexamethylenebis(2-chlorobenzylamine) dihydrochloride lies in its specific structure, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
Propriétés
Numéro CAS |
2056-21-5 |
|---|---|
Formule moléculaire |
C20H28Cl4N2 |
Poids moléculaire |
438.3 g/mol |
Nom IUPAC |
(2-chlorophenyl)methyl-[6-[(2-chlorophenyl)methylazaniumyl]hexyl]azanium;dichloride |
InChI |
InChI=1S/C20H26Cl2N2.2ClH/c21-19-11-5-3-9-17(19)15-23-13-7-1-2-8-14-24-16-18-10-4-6-12-20(18)22;;/h3-6,9-12,23-24H,1-2,7-8,13-16H2;2*1H |
Clé InChI |
YMCXHQCNURJAPH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C[NH2+]CCCCCC[NH2+]CC2=CC=CC=C2Cl)Cl.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B13741804.png)
![11-(4-(2,3-Dichlorophenyl)piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B13741811.png)
![2-Naphthalenecarboxamide, N-[1-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B13741819.png)


![4,4'-(9-(4'-Carboxy-[1,1'-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid](/img/structure/B13741839.png)
![Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]-](/img/structure/B13741842.png)


